molecular formula C11H15N3O2 B6631606 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B6631606
M. Wt: 221.26 g/mol
InChI Key: WXUAUJSVQCQVJA-UHFFFAOYSA-N
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Description

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrazine ring substituted with a carboxylic acid group and a pyrrolidine ring. Nitrogen-containing heterocycles are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery .

Properties

IUPAC Name

5-(3-ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-8-3-4-14(7-8)10-6-12-9(5-13-10)11(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAUJSVQCQVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1)C2=NC=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid can be achieved through various methods, including cyclization, ring annulation, and cycloaddition. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylpyrrolidine with pyrazine-2-carboxylic acid under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethylpyrrolidin-1-yl)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a pyrrolidine ring and a carboxylic acid group makes it a versatile compound for various applications .

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